2-Nonene-4,6,8-triynal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

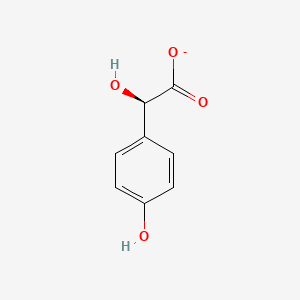

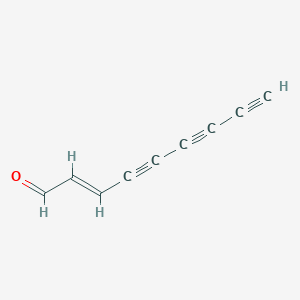

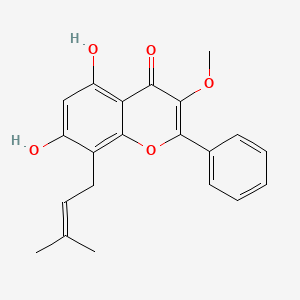

2-nonene-4,6,8-triynal is an enynal that is nonenal with a double bond at position 2 and triple bonds at positions 4, 6, and 8. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Lipid Peroxidation and Cytotoxicity

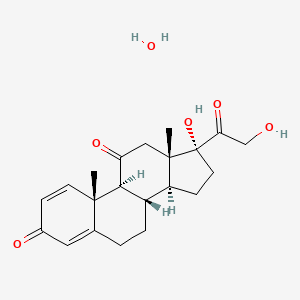

2-Nonene-4,6,8-triynal, also referenced as 4-hydroxy-2-nonenal (HNE), is primarily recognized as a product of lipid peroxidation. Its formation involves several radical-dependent oxidative routes and is noted for its reactivity and cytotoxicity. HNE's interaction with redox-sensitive cell signaling proteins plays a role in modulating their activities under physiological and disease conditions (Spickett, 2013).

Analytical Chemistry and Characterization

4-Hydroxy-2-nonenal has been synthesized and characterized for analytical purposes. Efforts in analytical chemistry have focused on improving the sensitivity of detecting HNE derivatives, particularly using techniques such as gas chromatography with electron capture detector (GC-ECD). The reaction of HNE with certain agents has been studied to facilitate its detection and analysis, highlighting its importance in biochemical research (Santaniello et al., 2007).

Cellular Effects and DNA Damage

HNE is also studied for its effects at the cellular level, particularly its role in inducing DNA damage. It binds to proteins to form adducts and is considered an electrophile, impacting cells and tissues in various ways. For instance, its interaction with deoxyguanosine in DNA has been observed in conditions like oxidative stress, contributing to our understanding of its role in diseases and biological processes (Chung et al., 2000).

Role in Food Chemistry

Interestingly, HNE's presence has been explored in the context of food chemistry, particularly in pork products. Its concentration in food items is a subject of interest due to its toxic effects on mammalian cells at levels higher than physiological ones. Analytical methods have been developed for its detection and quantification in food items, reflecting its significance beyond just biological systems (Zanardi et al., 2002).

Signaling and Cell Function

HNE is also recognized for its role in signaling and impacting cell functions. It is an aldehydic end product of lipid peroxidation and has been implicated in various biological events like chemotaxis, signal transduction, gene expression, and cell proliferation and differentiation. Understanding the interactions of HNE with biological molecules contributes to our knowledge of cellular signaling pathways and their implications in health and disease (Dianzani et al., 1999).

Propiedades

Nombre del producto |

2-Nonene-4,6,8-triynal |

|---|---|

Fórmula molecular |

C9H4O |

Peso molecular |

128.13 g/mol |

Nombre IUPAC |

(E)-non-2-en-4,6,8-triynal |

InChI |

InChI=1S/C9H4O/c1-2-3-4-5-6-7-8-9-10/h1,7-9H/b8-7+ |

Clave InChI |

YZDIZAOHDWYDBH-BQYQJAHWSA-N |

SMILES isomérico |

C#CC#CC#C/C=C/C=O |

SMILES |

C#CC#CC#CC=CC=O |

SMILES canónico |

C#CC#CC#CC=CC=O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1233465.png)

![[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1233472.png)

![[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate](/img/structure/B1233474.png)